molecular formula C20H18FN3O3S2 B2591833 1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea CAS No. 1203074-53-6

1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea

Cat. No. B2591833
CAS RN: 1203074-53-6
M. Wt: 431.5
InChI Key: NKLDLNYFEOGNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C20H18FN3O3S2 and its molecular weight is 431.5. The purity is usually 95%.
BenchChem offers high-quality 1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interactions and Inhibition Studies

Research has demonstrated the potency and selectivity of sulfonamide and sulfone derivatives in inhibiting phenylethanolamine N-methyltransferase (PNMT), a key enzyme involved in the biosynthesis of epinephrine from norepinephrine. Notably, studies utilizing molecular modeling have identified favorable interactions within the enzyme's active site, significantly contributing to the understanding of enzyme inhibitor design and the potential therapeutic applications for conditions influenced by catecholamine levels (Grunewald et al., 2006).

Synthetic Applications and Antiviral Activity

The compound and its related derivatives have been explored for their synthetic utility in creating novel compounds with significant antiviral activities. For instance, sulfonamide and urea derivatives synthesized and characterized have shown promising antiviral properties against specific viral strains, highlighting the compound's role in the development of new antiviral agents (Selvakumar et al., 2018).

Antimicrobial and Anti-inflammatory Applications

Further investigations into sulfonamides and carbamates derived from similar molecular frameworks have revealed their potential in antimicrobial and anti-inflammatory applications. These studies offer insights into the structure-activity relationships, providing a foundation for the development of new drugs with improved efficacy and safety profiles (Janakiramudu et al., 2017).

properties

IUPAC Name

1-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S2/c21-15-6-9-17(10-7-15)29(26,27)24-11-1-3-14-5-8-16(13-18(14)24)22-20(25)23-19-4-2-12-28-19/h2,4-10,12-13H,1,3,11H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLDLNYFEOGNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)NC3=CC=CS3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((4-Fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea

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